bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate
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Overview
Description
Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate: is a chemical compound with the molecular formula C27H22O6S2 and a molecular weight of 506.601. It is known for its unique structural properties, which include two methylphenyl groups attached to a fluorene core with disulfonate groups at the 2 and 7 positions . This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the introduction of 2-methylphenyl groups. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The subsequent attachment of the 2-methylphenyl groups can be facilitated by Friedel-Crafts alkylation using aluminum chloride as a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonate esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate esters.
Substitution: Amino or thiol-substituted fluorene derivatives.
Scientific Research Applications
Chemistry: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions between sulfonate groups and biological molecules. It serves as a model compound for understanding the behavior of sulfonated aromatic compounds in biological systems .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to changes in the structure and function of the target molecules. The pathways involved may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate: Similar structure but with 4-methylphenyl groups instead of 2-methylphenyl groups.
Bis(2-methylphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate: Contains additional dicyanomethylene groups.
Uniqueness: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is unique due to the specific positioning of the 2-methylphenyl groups and the disulfonate groups on the fluorene core. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
302913-97-9 |
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Molecular Formula |
C27H22O6S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H22O6S2/c1-18-7-3-5-9-26(18)32-34(28,29)22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)35(30,31)33-27-10-6-4-8-19(27)2/h3-14,16-17H,15H2,1-2H3 |
InChI Key |
WDEKMPXUARDVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5C |
Origin of Product |
United States |
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